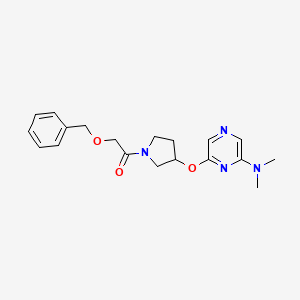

![molecular formula C23H21FN2O2S B2774636 1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689757-30-0](/img/no-structure.png)

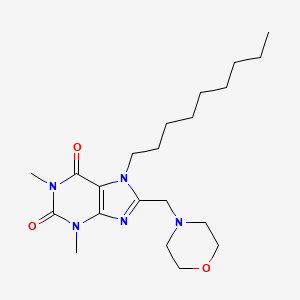

1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Thieno[2,3-d]pyrimidine derivatives are synthesized through various chemical reactions, focusing on the modification of the thieno[2,3-d]pyrimidine core to explore different biological activities. For example, the synthesis and characterization of substituted thienopyrimidines and their evaluation as antibacterial agents highlight the process of creating and assessing these compounds for specific activities (More, Chandra, Nargund, & Nargund, 2013).

Biological Activities

The diverse range of biological activities of thieno[2,3-d]pyrimidine derivatives underscores their significance in scientific research. These activities include:

- Herbicidal Activities : Certain derivatives exhibit significant herbicidal properties, demonstrating the potential of thieno[2,3-d]pyrimidine compounds in agricultural applications (Huazheng, 2013).

- Antagonistic Properties : Some derivatives act as potent non-peptide antagonists for receptors such as the human luteinizing hormone-releasing hormone (LHRH) receptor, offering avenues for treating sex-hormone-dependent diseases (Sasaki et al., 2003).

- Antibacterial and Antitumor Activities : Thieno[2,3-d]pyrimidine derivatives have been synthesized and assessed for their antibacterial and antitumor activities, providing potential therapeutic options for various infections and cancers (Rauf et al., 2010).

Molecular Modeling and Structure-Activity Relationships

The application of molecular modeling to understand the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives helps in the rational design of more potent and selective compounds for various receptors. This approach is crucial for developing new therapeutic agents with optimized properties (Ashraf et al., 2019).

Photophysical Properties and Applications

Research into the photophysical properties of pyrimidine derivatives, including those with thieno[2,3-d]pyrimidine structures, has led to the development of novel compounds with applications in pH sensing and as materials for optical devices. These studies demonstrate the versatility of thieno[2,3-d]pyrimidine derivatives in various scientific fields (Yan et al., 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ring system followed by the addition of the 3-fluorobenzyl and 2-phenylethyl groups.", "Starting Materials": [ "2,4-pentanedione", "methyl acetoacetate", "3-methyl-1-phenyl-1H-pyrazol-5-amine", "3-fluorobenzyl chloride", "2-phenylethylamine", "sodium ethoxide", "sodium hydride", "acetic anhydride", "thionyl chloride", "phosphorus pentoxide", "acetic acid", "ethanol", "diethyl ether", "dichloromethane", "toluene", "hexane" ], "Reaction": [ "Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine by reacting methyl acetoacetate with 3-methyl-1-phenyl-1H-pyrazol-5-amine in ethanol with sodium ethoxide as a base.", "Step 2: Synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione by reacting 2,4-pentanedione with 3-methyl-1-phenyl-1H-pyrazol-5-amine in acetic acid with phosphorus pentoxide as a dehydrating agent.", "Step 3: Synthesis of 1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione by reacting thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 3-fluorobenzyl chloride and 2-phenylethylamine in dichloromethane with sodium hydride as a base and acetic anhydride as a solvent. The product is purified by recrystallization from toluene and hexane." ] } | |

Número CAS |

689757-30-0 |

Fórmula molecular |

C23H21FN2O2S |

Peso molecular |

408.49 |

Nombre IUPAC |

1-[(3-fluorophenyl)methyl]-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H21FN2O2S/c1-15-16(2)29-22-20(15)21(27)25(12-11-17-7-4-3-5-8-17)23(28)26(22)14-18-9-6-10-19(24)13-18/h3-10,13H,11-12,14H2,1-2H3 |

Clave InChI |

SSIZDGJJAXGNDY-UHFFFAOYSA-N |

SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)CCC4=CC=CC=C4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

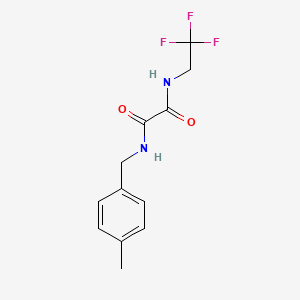

![N-cyclopropyl-N-(thiophen-3-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2774558.png)

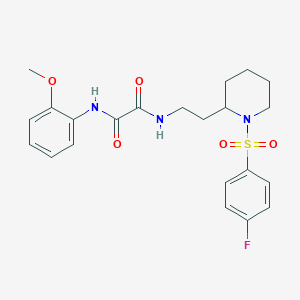

![N-(3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2774567.png)

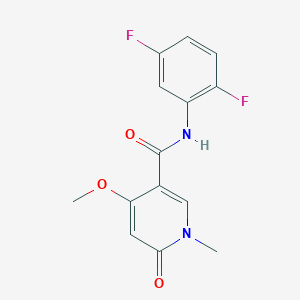

![2-amino-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2774570.png)

![3-[(6-Anilino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1-propanol](/img/structure/B2774572.png)

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylacrylamide](/img/structure/B2774575.png)